molecular formula C16H19N5 B1486649 3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 1204298-40-7

3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No. B1486649
M. Wt: 281.36 g/mol
InChI Key: VBPJMMYCRFDGBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Synthesis and Structural Characterization

The compound 3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine is integral to the synthesis of complex heterocyclic compounds. It serves as a precursor in the formation of novel pyrazolo[1,5-a]pyrimidines and related derivatives, which are synthesized through reactions with various reagents, demonstrating the versatility of this compound in heterocyclic chemistry. The structural characterization of these compounds is often achieved using NMR spectroscopy, underlining the compound's significance in the development of new molecular entities with potential applications in medicinal chemistry and material science (Aggarwal et al., 2009).

Antibacterial Activities

Research has highlighted the antibacterial potential of derivatives synthesized from 3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine. Compounds synthesized from it have shown activity against various microorganisms, including Bacillus subtilis, Micrococcus luteus, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This suggests the compound's derivatives could be explored further for their antimicrobial properties, offering a base for developing new antibacterial agents (Atta et al., 2011).

Antimicrobial Evaluation

Further extending its applications in antimicrobial research, derivatives of 3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine have been synthesized and evaluated for their antimicrobial efficacy. These novel compounds, including pyrazolo[3,4-d]pyrimidine derivatives, have been tested against a range of bacterial and fungal pathogens, showing promising antimicrobial activity. This underlines the potential of the compound's derivatives in contributing to the discovery and development of new antimicrobial agents with possibly lower toxicity and higher efficacy (Ali, 2009).

Safety And Hazards

As with any chemical compound, the safety and hazards associated with a specific pyrimidine derivative would depend on its exact structure. Generally, if skin or eye contact occurs, it is recommended to wash with copious amounts of water5.


Future Directions

Research on pyrimidines is ongoing, and there are several possible research directions for the development of new pyrimidines as anti-inflammatory agents1. The synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity is one area of interest1.


Please note that this information is general and may not apply to “3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine” specifically. For more detailed information, further research or consultation with a chemistry professional may be necessary.


properties

IUPAC Name

[3-(2,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5/c1-9-5-6-10(2)13(7-9)15-12(4)20-21-14(19-17)8-11(3)18-16(15)21/h5-8,19H,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPJMMYCRFDGBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C3N=C(C=C(N3N=C2C)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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